molecular formula C6H12F2O2Si B3043104 Methyl trimethylsilyldifluoroacetate CAS No. 730971-66-1

Methyl trimethylsilyldifluoroacetate

Cat. No. B3043104
CAS RN: 730971-66-1
M. Wt: 182.24 g/mol
InChI Key: VPZLQLUPQNABCB-UHFFFAOYSA-N
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Description

Methyl trimethylsilyldifluoroacetate is an organic compound with the chemical formula C6H9F2O2Si . It belongs to the class of silyl esters and is commonly used in organic synthesis as a reagent .


Synthesis Analysis

The synthesis of Methyl trimethylsilyldifluoroacetate involves the reaction of difluoroacetic acid with trimethylsilyl chloride. The resulting compound is a colorless liquid with a fruity odor .


Molecular Structure Analysis

Methyl trimethylsilyldifluoroacetate has a tetrahedral geometry around the silicon atom due to the presence of three methyl groups and one oxygen atom. The two fluorine atoms are attached to the carbonyl carbon, forming a stable ester linkage .

Scientific Research Applications

Organic Synthesis Applications

Methyl trimethylsilyldifluoroacetate is often used in organic synthesis for the preparation of various organic compounds. For example, it has been applied in the synthesis of methyl esters, where it serves as a reagent for esterification reactions. This application is crucial for the synthesis of complex molecules and for the modification of compounds to enhance their properties or reactivity (Hashimoto, Aoyama, & Shioiri, 1981).

Environmental Analysis

In environmental analysis, derivatives of methyl trimethylsilyldifluoroacetate are used for the derivatization of acidic pesticides, facilitating their detection and quantification by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). This application is essential for monitoring environmental pollutants and understanding their impact (Moy & Brumley, 2003).

Mechanism of Action

As a reagent, Methyl trimethylsilyldifluoroacetate is often used in protecting group chemistry . It can temporarily shield functional groups (such as alcohols or amines) during synthetic transformations. After the desired reaction, the silyl group can be removed, revealing the original functional group .

properties

IUPAC Name

methyl 2,2-difluoro-2-trimethylsilylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2O2Si/c1-10-5(9)6(7,8)11(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZLQLUPQNABCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254460
Record name Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl trimethylsilyldifluoroacetate

CAS RN

730971-66-1
Record name Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730971-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-difluoro-2-(trimethylsilyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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